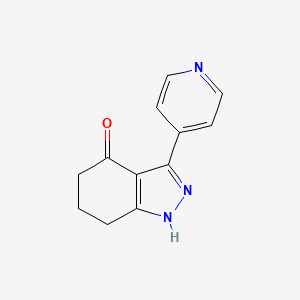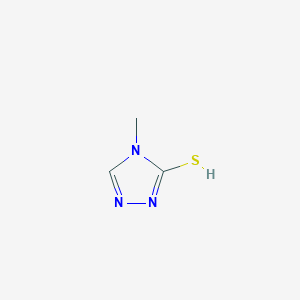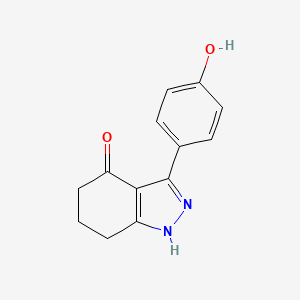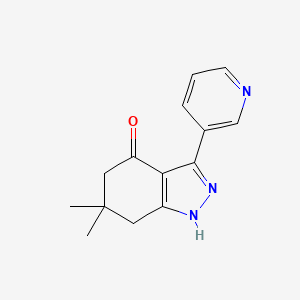
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an indazole core fused with a tetrahydropyridine ring and a pyridine substituent. The structural complexity of this compound makes it a valuable candidate for various scientific research applications, particularly in the development of novel therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- typically involves multi-step procedures that include cyclization and functional group transformations. One common synthetic route involves the cyclization of N-Boc-protected propargyl amines using a catalytic system such as AuPPh3Cl/AgSbF6 to produce functionalized 2-oxazolidinones . Other catalysts, such as Pt(CH3CN)2(SbF6)2 and AuCl3, have also been reported to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of neurotransmitters such as serotonin, dopamine, and noradrenaline, which play crucial roles in mood regulation . By influencing these neurotransmitter systems, the compound may exert antidepressant effects and improve cognitive function.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2(1H)-quinolinones: These compounds exhibit antipsychotic and antidepressant properties similar to those of Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro-.
Triazoles: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- stands out due to its unique structural features, which combine the indazole core with a tetrahydropyridine ring and a pyridine substituent. This structural complexity contributes to its diverse range of biological activities and makes it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
3-pyridin-4-yl-1,5,6,7-tetrahydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-10-3-1-2-9-11(10)12(15-14-9)8-4-6-13-7-5-8/h4-7H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOZJCNYCLQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine](/img/structure/B7784225.png)
![3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine](/img/structure/B7784230.png)
![4-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7784239.png)
![4-(4-isopropylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7784242.png)
![4-(4-ethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7784246.png)




![[4-(Chlorodifluoromethoxy)phenyl]methylamine](/img/structure/B7784279.png)

